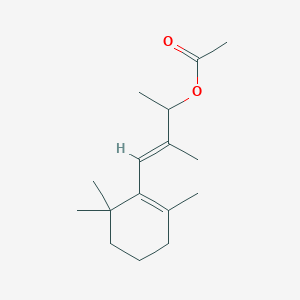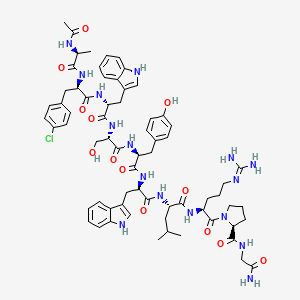
9,12-Dihydroxy muraglitazar
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,12-Dihydroxy muraglitazar is a derivative of muraglitazar, a compound known for its dual activation of peroxisome proliferator-activated receptors alpha and gamma. These receptors play a crucial role in regulating lipid metabolism and glucose homeostasis, making muraglitazar and its derivatives significant in the treatment of metabolic disorders such as type 2 diabetes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Dihydroxy muraglitazar involves multiple steps, starting from the basic structure of muraglitazar. The process typically includes:
Formation of the core structure: This involves the reaction of 4-methoxyphenol with 4-bromomethylbenzoic acid under basic conditions to form an ether linkage.
Introduction of the oxazole ring: This step involves the reaction of the intermediate with 2-phenyl-5-methyl-1,3-oxazole in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
化学反応の分析
Types of Reactions
9,12-Dihydroxy muraglitazar undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups at positions 9 and 12 can be further oxidized to form ketones.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming the parent muraglitazar.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products
Oxidation: Formation of 9,12-diketone muraglitazar.
Reduction: Formation of muraglitazar.
Substitution: Formation of 9,12-dihalo or 9,12-dialkyl muraglitazar.
科学的研究の応用
9,12-Dihydroxy muraglitazar has several scientific research applications:
Chemistry: Used as a model compound to study the effects of hydroxylation on the activity of peroxisome proliferator-activated receptors.
Biology: Investigated for its role in modulating gene expression related to lipid metabolism and glucose homeostasis.
Medicine: Explored as a potential therapeutic agent for metabolic disorders, particularly type 2 diabetes.
Industry: Used in the development of new drugs targeting peroxisome proliferator-activated receptors
作用機序
9,12-Dihydroxy muraglitazar exerts its effects by activating peroxisome proliferator-activated receptors alpha and gamma. These receptors are nuclear hormone receptors that regulate the transcription of genes involved in lipid and glucose metabolism. Activation of these receptors leads to:
Improved insulin sensitivity: Enhances glucose uptake in adipose tissue and skeletal muscle.
類似化合物との比較
Similar Compounds
Muraglitazar: The parent compound, known for its dual activation of peroxisome proliferator-activated receptors alpha and gamma.
Pioglitazar: Another dual peroxisome proliferator-activated receptor agonist with similar effects on lipid and glucose metabolism.
Rosiglitazar: A compound with similar dual receptor activation but different pharmacokinetic properties
Uniqueness
9,12-Dihydroxy muraglitazar is unique due to the presence of hydroxyl groups at positions 9 and 12, which may enhance its binding affinity and selectivity for peroxisome proliferator-activated receptors. This modification can potentially lead to improved therapeutic effects and reduced side effects compared to its parent compound .
特性
CAS番号 |
875430-17-4 |
|---|---|
分子式 |
C29H28N2O9 |
分子量 |
548.5 g/mol |
IUPAC名 |
2-[[4-[2-hydroxy-2-[5-(hydroxymethyl)-2-phenyl-1,3-oxazol-4-yl]ethoxy]phenyl]methyl-(4-methoxyphenoxy)carbonylamino]acetic acid |
InChI |
InChI=1S/C29H28N2O9/c1-37-21-11-13-23(14-12-21)39-29(36)31(16-26(34)35)15-19-7-9-22(10-8-19)38-18-24(33)27-25(17-32)40-28(30-27)20-5-3-2-4-6-20/h2-14,24,32-33H,15-18H2,1H3,(H,34,35) |
InChIキー |
OODRCEMTQNDYEZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)OC(=O)N(CC2=CC=C(C=C2)OCC(C3=C(OC(=N3)C4=CC=CC=C4)CO)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


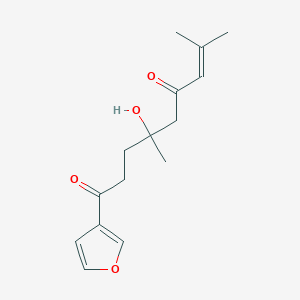

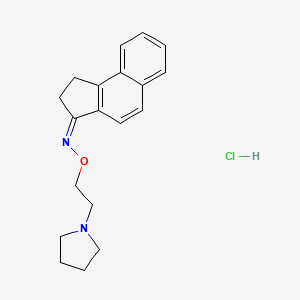
![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)

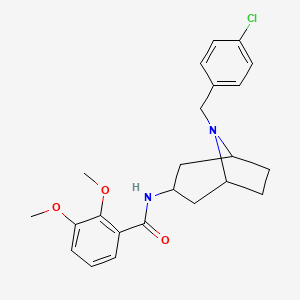
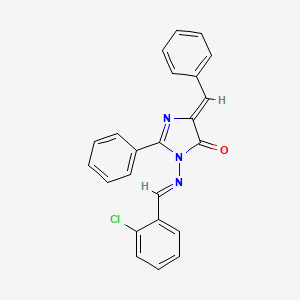

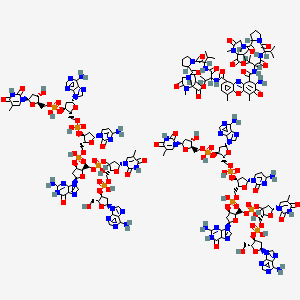
![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)
